molecular formula C29H27FN4O2 B2446225 2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-phenylpropyl)acetamide CAS No. 931737-45-0

2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-phenylpropyl)acetamide

Cat. No. B2446225
CAS RN: 931737-45-0
M. Wt: 482.559
InChI Key: WDRMIKPGTBDMBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-phenylpropyl)acetamide is a useful research compound. Its molecular formula is C29H27FN4O2 and its molecular weight is 482.559. The purity is usually 95%.
BenchChem offers high-quality 2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-phenylpropyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-phenylpropyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

A study on the preparation of anticancer micro-medicine based on quinoline and chitosan with pH-responsive release performance highlighted the synthesis of an anticancer prodrug with a quinoline structure. This research demonstrated the potential of quinoline derivatives in chemotherapy, particularly for oral cancer, due to their efficient cellular uptake and significant cell viability reduction in cancer cells (Xiaohan Tian et al., 2018).

Sensor Development

Research into the development of novel ratiometric fluorescent sensors has led to the creation of compounds with quinoline as a fluorophore, demonstrating high selectivity and sensitivity for metal ions. This advancement indicates the potential of quinoline derivatives in environmental monitoring and bioimaging applications (Liqiang Gu et al., 2014).

Antimicrobial Activity

The synthesis and evaluation of novel compounds for antimicrobial activity have been a significant area of research. Studies on compounds derived from quinoline have shown promising antimycobacterial activities, underscoring their potential in developing new treatments for infections caused by Mycobacterium species (J. Quiroga et al., 2014).

Structural and Mechanistic Studies

Investigations into the structural aspects of compounds similar to 2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-phenylpropyl)acetamide have contributed to a deeper understanding of their properties and mechanisms of action. This includes studies on the formation of salts and inclusion compounds, providing insights into their potential applications in material science and drug formulation (A. Karmakar et al., 2007).

properties

IUPAC Name

2-[8-fluoro-5-[(3-methylphenyl)methyl]-3-oxopyrazolo[4,3-c]quinolin-2-yl]-N-(3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27FN4O2/c1-20-7-5-10-22(15-20)17-33-18-25-28(24-16-23(30)12-13-26(24)33)32-34(29(25)36)19-27(35)31-14-6-11-21-8-3-2-4-9-21/h2-5,7-10,12-13,15-16,18H,6,11,14,17,19H2,1H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRMIKPGTBDMBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C3C(=NN(C3=O)CC(=O)NCCCC4=CC=CC=C4)C5=C2C=CC(=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.